molecular formula C7H8INO2S B1595675 N-(4-iodophenyl)methanesulfonamide CAS No. 102294-59-7

N-(4-iodophenyl)methanesulfonamide

Cat. No. B1595675
M. Wt: 297.12 g/mol
InChI Key: SREMDYGUGILBIV-UHFFFAOYSA-N
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Patent
US05006556

Procedure details

A mixture of N-(4-iodophenyl)methanesulphonamide (4.3 g), 50% aqueous sodium hydroxide (25 ml), iodomethane (5 ml), dichloromethane (10 ml) and tetrabutylammonium bisulphate (0.5 g) was stirred vigorously for 2 h. Water (50 ml) was added and the mixture was extracted with ether (3×50 ml). The organic extracts were washed with water and brine, dried and concentrated to a solid which was triturated with hexane to give the title compound as white crystals (4.1 g) m.p. 106°-107°.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][CH:3]=1.[OH-].[Na+].IC.Cl[CH2:18]Cl>S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[I:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH3:18])[S:9]([CH3:12])(=[O:11])=[O:10])=[CH:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
IC
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.5 g
Type
catalyst
Smiles
S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×50 ml)
WASH
Type
WASH
Details
The organic extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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